2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane (BTP) is a trifluoromethoxy-substituted amino phenylpropane which is a type of organofluorine compound. It is a colorless solid that is soluble in water, ethanol and other polar solvents. BTP is used in a variety of applications including organic synthesis, analytical chemistry, and drug development. It is also used in the synthesis of other organic compounds, such as polymers, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is not completely understood. However, it is believed that the trifluoromethoxy group of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane acts as a Lewis acid, which increases the reactivity of the molecule. This increased reactivity allows 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane to be used as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane are not fully understood. However, it is known that 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is not toxic and that it does not interact with proteins or other biomolecules. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been shown to be non-mutagenic and non-carcinogenic in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane in laboratory experiments include its low cost and its availability in a variety of forms. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is soluble in water, ethanol, and other polar solvents, making it easy to use in a variety of laboratory settings. One limitation of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is that it is not very stable in air and should be stored in a cool, dark place.
Future Directions
The potential future directions for 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane include its use as a catalyst in the synthesis of pharmaceuticals, polymers, and dyes. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could be used as a reagent in the synthesis of peptides, amino acids, and nucleosides. 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could also be used in the analysis of proteins, carbohydrates, and lipids. Finally, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could be used in the development of new analytical techniques, such as mass spectrometry.
Synthesis Methods
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane can be synthesized through several methods. The most common method involves the reaction of 4-amino-3-(trifluoromethoxy)phenol with propionic acid in the presence of a base, usually pyridine. This reaction produces a salt which is then reacted with aqueous sodium hydroxide to produce the desired product. Other methods of synthesis include the reaction of 4-amino-3-(trifluoromethoxy)phenol with propionic anhydride, and the reaction of 4-amino-3-(trifluoromethoxy)phenol with sodium propionate in the presence of a base.
Scientific Research Applications
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and dyes. It has also been used as a reagent in the synthesis of other organic compounds, such as peptides, amino acids, and nucleosides. 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has also been used as a catalyst in the synthesis of polymers, pharmaceuticals, and dyes. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been used in the analysis of organic compounds, such as proteins, carbohydrates, and lipids.
properties
IUPAC Name |
4-[2-[4-amino-3-(trifluoromethoxy)phenoxy]propan-2-yloxy]-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O4/c1-15(2,26-9-3-5-11(24)13(7-9)28-16(18,19)20)27-10-4-6-12(25)14(8-10)29-17(21,22)23/h3-8H,24-25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNGZHLTGLARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC1=CC(=C(C=C1)N)OC(F)(F)F)OC2=CC(=C(C=C2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.